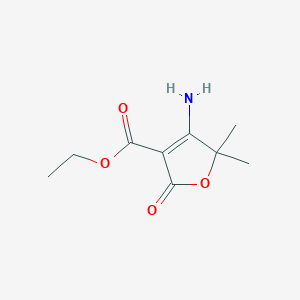

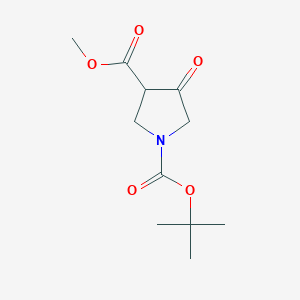

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Overview

Description

The compound 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical intermediate that appears to be related to various research efforts in the synthesis of biologically active compounds, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, nociceptin antagonists, and potential antilipidemic agents. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions with a focus on maintaining stereochemical integrity and optimizing yields. For instance, the synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Another study reported the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . These methods highlight the importance of careful reaction design and the use of chiral auxiliaries or catalysts in the synthesis of complex pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was elucidated using X-ray diffraction, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These studies underscore the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are crucial for their transformation into biologically active molecules or further synthetic intermediates. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the functionalization of the pyrrolidine ring to enable access to novel macrocyclic Tyk2 inhibitors . Another study describes the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through reactions including nucleophilic substitution and oxidation . These reactions are tailored to introduce specific functional groups that are key for the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. While the papers provided do not directly discuss the physical properties of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, they do provide insights into related compounds. For example, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved the characterization of intermediates using mass spectrometry and NMR spectroscopy . These techniques are essential for determining the purity and confirming the structure of the synthesized compounds, which in turn affect their physical properties.

Scientific Research Applications

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: This compound has been used in the synthesis of 1,3,4-oxadiazoles, which have diverse applications in medicinal chemistry and material science . These derivatives are important in heterocyclic compounds due to their wide range of biological and pharmacological properties, like antibiotic, antiproliferative, anticancer, antibacterial, and anti-inflammatory .

- Methods of Application or Experimental Procedures: An unparalleled copper (I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described. The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction, enabling the direct functionalization of sp 3 C-H bonds adjacent to the nitrogen atom .

- Results or Outcomes Obtained: This method offered several notable advantages, including ligands-free, exceptional productivity and a high functional group tolerance. The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H317 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGDBJLQEQWSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578540 | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

CAS RN |

194924-95-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-oxo-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.